S-3448
Overview
Description
2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide is a complex organic compound with the molecular formula C25H26ClN3O7S3 and a molecular weight of 612.14 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group, sulfonyl groups, and a thiomorpholine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorophenyl sulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonyl amine intermediate.
Introduction of the dimethoxy groups: The intermediate is then reacted with a dimethoxybenzene derivative under specific conditions to introduce the dimethoxy groups.
Formation of the thiomorpholine ring: The final step involves the reaction of the intermediate with a thiomorpholine derivative to form the desired compound.
Chemical Reactions Analysis
2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide include:
2-{[(4-chlorophenyl)sulfonyl]amino}benzamide: This compound shares the chlorophenyl sulfonyl group but lacks the dimethoxy and thiomorpholine groups.
2-{[(4-chlorophenyl)sulfonyl]amino}phenyl benzoate: This compound also contains the chlorophenyl sulfonyl group but has a different overall structure.
The uniqueness of 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4,5-dimethoxy-N-(4-thiomorpholin-4-ylsulfonylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O7S3/c1-35-23-15-21(22(16-24(23)36-2)28-38(31,32)19-7-3-17(26)4-8-19)25(30)27-18-5-9-20(10-6-18)39(33,34)29-11-13-37-14-12-29/h3-10,15-16,28H,11-14H2,1-2H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKHTZXXMBJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCSCC3)NS(=O)(=O)C4=CC=C(C=C4)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433322 | |
Record name | S-3448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254877-04-8 | |
Record name | S-3448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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